molecular formula C4H9BrO B14073725 2-Butanol, 4-bromo-, (2R)-

2-Butanol, 4-bromo-, (2R)-

Cat. No.: B14073725
M. Wt: 153.02 g/mol
InChI Key: KHZTWUIVCAAVDC-SCSAIBSYSA-N
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Description

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The enantioselective synthesis of complex organic molecules often relies on the use of chiral starting materials to introduce stereocenters with high fidelity. (2R)-4-bromo-2-butanol serves as an excellent C4 chiral synthon, enabling chemists to construct intricate molecular frameworks with precise stereochemical control. The differential reactivity of the hydroxyl and bromo groups allows for a programmed sequence of reactions, a cornerstone of modern synthetic strategy. univpancasila.ac.id

Applications in Natural Product Total Synthesis

The quest to synthesize naturally occurring compounds has driven many innovations in synthetic methodology. sci-hub.se While specific examples of the direct use of (2R)-4-bromo-2-butanol in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif is present in various natural products and their synthetic precursors. The inherent chirality of (2R)-4-bromo-2-butanol makes it an attractive starting material for the synthesis of fragments of larger, more complex natural products where a stereocenter at the C2 position and functionality at the C4 position are required. dokumen.pub

Precursor for Advanced Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the availability of chiral building blocks for the synthesis of single-enantiomer drugs. sciencenet.cn (2R)-4-bromo-2-butanol is a key precursor for a variety of advanced pharmaceutical intermediates. evitachem.comambeed.com Its ability to undergo transformations at both the hydroxyl and bromide centers allows for the creation of diverse molecular scaffolds. For instance, the hydroxyl group can be protected or activated, while the bromide can be displaced by a wide range of nucleophiles. This versatility is crucial for the synthesis of chiral amines, ethers, and other functionalized molecules that are common structural motifs in active pharmaceutical ingredients (APIs). nih.govjigspharma.comresearchgate.net

Pharmaceutical Intermediate Type Synthetic Transformation from (2R)-4-bromo-2-butanol Potential Therapeutic Area
Chiral Amino AlcoholsNucleophilic substitution of the bromide with an amine, followed by deprotection of the alcohol.Cardiovascular, Neurological Disorders
Chiral EthersO-alkylation or O-arylation of the hydroxyl group, followed by further functionalization at the bromo- position.Antiviral, Anticancer
Chiral Tetrahydrofuran (B95107) DerivativesIntramolecular cyclization via nucleophilic attack of the hydroxyl group on the carbon bearing the bromine.Various

Chiral Auxiliary or Ligand Precursor Research

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the transfer of chirality to a prochiral substrate. univpancasila.ac.idsfu.ca While direct applications of (2R)-4-bromo-2-butanol as a chiral auxiliary are not prominently reported, its derivatives hold significant potential. The bifunctional nature of the molecule allows for its incorporation into more complex structures that can act as chiral ligands for metal-catalyzed reactions. For example, the hydroxyl group can be used as an anchor point to attach the molecule to a support or a larger ligand framework, while the bromo-group can be transformed into a coordinating heteroatom. Research in this area focuses on designing and synthesizing novel chiral ligands derived from (2R)-4-bromo-2-butanol for applications in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Stereocontrolled Fragment Coupling Strategies

The assembly of complex molecules often involves the coupling of smaller, stereochemically defined fragments. (2R)-4-bromo-2-butanol is an ideal candidate for such strategies. The bromo-group serves as an electrophilic handle for coupling reactions, such as cross-coupling reactions or nucleophilic substitutions, while the stereocenter at C2 ensures the stereochemical integrity of the coupled product. This approach allows for a convergent and efficient synthesis, where complex stereochemistry is built up in a modular fashion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

IUPAC Name

(2R)-4-bromobutan-2-ol

InChI

InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1

InChI Key

KHZTWUIVCAAVDC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CCBr)O

Canonical SMILES

CC(CCBr)O

Origin of Product

United States

Reaction Mechanisms and Stereochemical Outcomes of 2r 2 Butanol, 4 Bromo Transformations

Intramolecular Cyclization Pathways

The proximity of the nucleophilic hydroxyl group and the electrophilic carbon bearing the bromine atom in (2R)-4-bromo-2-butanol facilitates intramolecular reactions to form cyclic ethers. This process is a key strategy for synthesizing chiral heterocyclic compounds.

The most common intramolecular cyclization pathway for (2R)-4-bromo-2-butanol, a γ-halohydrin, is the formation of a five-membered tetrahydrofuran (B95107) ring. This reaction typically proceeds via an intramolecular Williamson ether synthesis. In the presence of a base, such as sodium hydride (NaH), the hydroxyl group is deprotonated to form an alkoxide ion. chegg.com This internal nucleophile then attacks the carbon atom bonded to the bromine, displacing the bromide ion in an intramolecular SN2 reaction to form a substituted tetrahydrofuran. nih.govmdpi.com

While (2R)-4-bromo-2-butanol itself cyclizes to a tetrahydrofuran, the synthesis of four-membered oxetane (B1205548) rings from halohydrins is also a significant transformation in organic chemistry. mdpi.com The formation of an oxetane requires the cyclization of a β-halohydrin (a 1,3-halohydrin). For instance, 3-bromo-1-propanol (B121458) would cyclize to form oxetane. Recently, enzymatic methods using engineered halohydrin dehalogenases (HHDHs) have been developed for the stereoselective synthesis of chiral oxetanes from γ-haloalcohols, showcasing the advances in biocatalysis for constructing strained ring systems. nih.gov

The table below summarizes the cyclization products from different halohydrins.

Starting HalohydrinRing Size of ProductCyclic Ether Product
(2R)-4-bromo-2-butanol (γ-halohydrin)5-membered(R)-2-methyltetrahydrofuran
3-halo-1-propanol (β-halohydrin)4-memberedOxetane
5-halo-1-pentanol (δ-halohydrin)6-memberedTetrahydropyran

The intramolecular cyclization of (2R)-4-bromo-2-butanol to form 2-methyltetrahydrofuran (B130290) is a stereospecific reaction. The mechanism is an SN2 displacement, which dictates that the nucleophilic attack occurs from the backside of the carbon-bromine bond. However, since the reaction occurs at the achiral C4 position, the key stereochemical consideration is the retention of configuration at the existing C2 stereocenter. The C-O bond formation does not involve the C2 chiral center, so its (R) configuration is preserved throughout the reaction. This results in the formation of the enantiomerically pure product, (R)-2-methyltetrahydrofuran.

This stereochemical outcome is crucial for the synthesis of optically active natural products and pharmaceuticals where the tetrahydrofuran moiety is a core structural feature. nih.govresearchgate.net

Intermolecular Nucleophilic Substitution Reactions

(2R)-4-bromo-2-butanol can also react with external nucleophiles, leading to a variety of functionalized products. The primary alkyl bromide is susceptible to nucleophilic attack, primarily through an SN2 mechanism.

The primary carbon bearing the bromine atom is sterically accessible, making the SN2 pathway highly favorable. This allows for the displacement of the bromide ion by a wide range of nucleophiles. schoolwires.net The choice of solvent plays a critical role in these reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity. In contrast, polar protic solvents like water or ethanol (B145695) can lead to competing SN1 reactions or solvolysis, where the solvent itself acts as the nucleophile. ucsb.edu

Below is a table of representative intermolecular substitution reactions.

NucleophileReagent ExampleProductFunctional Group Formed
Hydroxide (B78521)NaOH(2R)-butane-1,2-diolDiol
CyanideNaCN(3R)-3-hydroxy-pentanenitrileCyanohydrin derivative
AlkoxideNaOCH₃(2R)-4-methoxy-2-butanolEther
Azide (B81097)NaN₃(2R)-4-azido-2-butanolAzide
ThiolateNaSH(2R)-4-mercapto-2-butanolThiol
AmmoniaNH₃(2R)-4-amino-2-butanolPrimary Amine

In some cases, particularly with related halohydrins like 3-bromo-2-butanol, neighboring group participation can occur. utexas.eduvaia.comscribd.com In such a mechanism, the hydroxyl group could act as an internal nucleophile, displacing the bromide to form a cyclic epoxide intermediate. The external nucleophile would then attack and open the epoxide ring. While this sequence can lead to either retention or inversion at the reaction centers, for a primary bromide like in 4-bromo-2-butanol, direct intermolecular SN2 at C4 is the significantly more probable and faster pathway, ensuring the stereochemical configuration at C2 remains unchanged.

Elimination Reactions

When treated with a strong, sterically hindered base, (2R)-4-bromo-2-butanol can undergo an elimination reaction (dehydrobromination). This reaction typically follows an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. msu.edu

For (2R)-4-bromo-2-butanol, the β-carbon is C3. A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is often used to favor elimination over substitution. The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. The reaction results in the formation of an alkene.

The elimination reaction yields a single constitutional isomer: (2R)-4-bromo-2-butanol → (in the presence of a strong base) → 3-buten-2-ol

The stereochemistry at the C2 center is retained during this process, resulting in the formation of the chiral alkene, (R)-3-buten-2-ol. The Zaitsev and Hofmann rules, which predict the regioselectivity of elimination in more complex substrates, are not applicable here as there is only one type of β-hydrogen, leading to a single possible alkene product. msu.edu

Formation of Alkenes and Diene Byproducts

The formation of alkenes from (2R)-4-bromobutan-2-ol is primarily achieved through elimination reactions, where the bromine atom acts as a leaving group. When treated with a base, the molecule can undergo a β-elimination to yield an unsaturated alcohol. The most common pathway is the E2 mechanism, which is favored by the use of a strong base.

In this reaction, a base abstracts a proton from the carbon atom adjacent (β-position) to the carbon bearing the bromine. For (2R)-4-bromobutan-2-ol, the only β-protons relative to the bromine leaving group are on carbon-3. The removal of one of these protons and the concurrent departure of the bromide ion from carbon-4 results in the formation of a double bond between C3 and C4.

The principal alkene product formed from this elimination is (R)-but-3-en-2-ol . The stereocenter at C2 is not directly involved in the elimination process, and thus its (R)-configuration is retained.

The formation of diene byproducts from a single-step reaction with (2R)-4-bromobutan-2-ol is not mechanistically favored. Generating a diene would require the elimination of two separate groups to form two double bonds. While the bromine can be eliminated to form one double bond, a subsequent dehydration of the alcohol group would be necessary to form a diene like 1,3-butadiene. This second step would typically require different reaction conditions, such as strong acid and heat, and is therefore not considered a direct byproduct of the initial HBr elimination. lumenlearning.com Intramolecular substitution (an Sₙ2 reaction) to form (R)-2-methyltetrahydrofuran is a potential competing reaction, particularly with a non-hindered base that can first deprotonate the alcohol, creating an intramolecular nucleophile.

Regioselectivity and Stereoselectivity in Elimination

The outcome of elimination reactions is governed by their regioselectivity and stereoselectivity.

Regioselectivity : This principle determines which constitutional isomer of an alkene is formed when multiple options exist. Rules such as Zaitsev's (favoring the more substituted alkene) and Hofmann's (favoring the less substituted alkene) are often applied. nptel.ac.in However, in the case of (2R)-4-bromobutan-2-ol, the bromine leaving group is on a primary carbon (C4). The only adjacent carbon with protons (β-carbon) is C3. Therefore, there is only one possible regioisomeric product for the elimination of HBr, which is but-3-en-2-ol . As such, a discussion of Zaitsev versus Hofmann regioselectivity is not applicable.

Stereoselectivity : E2 eliminations proceed via a concerted mechanism that requires a specific spatial arrangement of the abstracted proton and the leaving group, known as anti-periplanar geometry. vaia.com In the transformation of (2R)-4-bromobutan-2-ol to (R)-but-3-en-2-ol, the reaction does not create a new stereocenter or E/Z isomerism at the newly formed double bond. The critical stereochemical aspect is the retention of the original configuration at the C2 chiral center, which is unaffected by the reaction at C3 and C4.

Table 1: Analysis of Elimination Pathways for (2R)-4-bromobutan-2-ol

FeatureDescription
Reactant (2R)-4-bromobutan-2-ol
Leaving Group Bromine on C4
β-Proton Position(s) Carbon-3
Potential Mechanism E2 (with strong base)
Regiochemical Outcome Only one possible product: but-3-en-2-ol
Stereochemical Outcome Retention of configuration at C2, yielding (R)-but-3-en-2-ol

Synthesis and Characterization of Derivatives and Analogs of 2r 2 Butanol, 4 Bromo

Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of (2R)-4-bromo-2-butanol often involves the strategic introduction of additional structural features or the modification of its existing functional groups to tailor its properties for specific applications.

The introduction of additional chiral centers into the (2R)-4-bromo-2-butanol framework leads to the formation of diastereomers, each with unique stereochemical properties and potential biological activities. A common strategy to achieve this is through stereoselective reactions that create a new stereocenter in a controlled manner.

For instance, the reaction of a chiral aldehyde with a Grignard reagent can generate a new chiral center. In the context of synthesizing analogs of (2R)-4-bromo-2-butanol, one could envision starting with a precursor that already contains a chiral center and then introducing the bromohydrin functionality.

A relevant example is the synthesis of 3-bromo-2-butanol, which has two chiral centers and can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). stackexchange.com The synthesis of these isomers can be achieved through various methods, including the lipase-catalyzed kinetic resolution of racemic mixtures. researchgate.net This enzymatic approach allows for the separation of enantiomers based on their differential reaction rates with the enzyme, yielding optically active bromohydrins. researchgate.net

Another approach involves the stereoselective reduction of α-haloketones. The use of chiral reducing agents or catalysts can favor the formation of one diastereomer over the other. For example, the asymmetric hydrogenation of α-halogenated ketones using an Ir/f-phamidol catalyst has been shown to produce chiral cis-vicinal halohydrins with high diastereoselectivity and enantioselectivity. rsc.org

The table below summarizes the stereoisomers of 3-bromo-2-butanol, a closely related analog with an additional chiral center.

Table 1: Stereoisomers of 3-bromo-2-butanol

Stereoisomer Configuration at C2 Configuration at C3 Relationship
(2R,3R)-3-bromo-2-butanol R R Enantiomer of (2S,3S)
(2S,3S)-3-bromo-2-butanol S S Enantiomer of (2R,3R)
(2R,3S)-3-bromo-2-butanol R S Enantiomer of (2S,3R)
(2S,3R)-3-bromo-2-butanol S R Enantiomer of (2R,3S)

Data sourced from Chemistry Stack Exchange stackexchange.com

The functional versatility of (2R)-4-bromo-2-butanol allows for the modification of both its bromine atom and its hydroxyl group, leading to a diverse array of analogs.

The hydroxyl group can be converted into other functional groups through various reactions. For example, it can be oxidized to a ketone, esterified with a carboxylic acid, or converted into an ether. The Mitsunobu reaction provides a stereoselective method for the synthesis of arylethers of vicinal bromohydrins. tandfonline.com The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles in SN2 reactions, leading to the introduction of new functionalities with inversion of configuration. lumenlearning.comucsb.edu For instance, reaction with sodium azide (B81097) would yield an azido-alcohol, a precursor to amino-alcohols.

Furthermore, the bromine atom can be replaced with other halogens, such as chlorine or iodine, to fine-tune the reactivity of the molecule. The synthesis of vicinal halohydrins, in general, has been extensively studied, with methods available for the preparation of bromo-, chloro-, and fluorohydrins. acs.org

The following table provides examples of reactions that can be used to modify the functional groups of (2R)-4-bromo-2-butanol.

Table 2: Examples of Functional Group Modifications

Starting Material Reagent(s) Product Type Reaction Type
(2R)-4-bromo-2-butanol PCC or other oxidizing agent Bromoketone Oxidation
(2R)-4-bromo-2-butanol Carboxylic acid, DCC Bromoester Esterification
(2R)-4-bromo-2-butanol NaH, Alkyl halide Bromoether Williamson Ether Synthesis
(2R)-4-bromo-2-butanol NaN3 Azido-alcohol SN2 Substitution
(2R)-4-bromo-2-butanol PBr3 Dibromobutane Substitution

Stereoisomeric Studies of Related Bromobutanols

The study of stereoisomers is crucial for understanding the structure-activity relationships of chiral molecules. For bromobutanols, this involves the separation of enantiomers and diastereomers and the investigation of their comparative reactivity.

Enantiomers have identical physical properties in an achiral environment, making their separation, a process known as resolution, a significant challenge. libretexts.orglibretexts.org A common strategy is to convert the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral resolving agent. libretexts.orglibretexts.org Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.orgucl.ac.uklibretexts.org

For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters. libretexts.orglibretexts.org After separation, the individual esters can be hydrolyzed to yield the resolved, enantiomerically pure alcohols. libretexts.org Chiral acids like (+)-tartaric acid and (-)-mandelic acid are often used as resolving agents for racemic bases. libretexts.org

Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential rates of reaction of the enantiomers with a chiral catalyst or reagent. chiralpedia.com Lipases are frequently used as catalysts in the kinetic resolution of racemic alcohols and their esters, including bromohydrins. researchgate.net

The efficiency of a resolution process is often evaluated by the enantiomeric excess (ee) of the separated products. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical method for determining the enantiomeric purity of a sample.

Table 3: Common Techniques for the Resolution of Bromobutanol Stereoisomers

Technique Principle Advantages Considerations
Diastereomeric Crystallization Conversion of enantiomers to diastereomers with a chiral resolving agent, followed by separation based on differences in solubility. libretexts.orgucl.ac.uk Well-established, can be scaled up. onyxipca.com Requires a suitable resolving agent, may involve multiple steps. onyxipca.com
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst or reagent. chiralpedia.com Can provide high enantiomeric purity. The maximum yield for one enantiomer is 50%.
Chiral Chromatography Separation of enantiomers based on their differential interactions with a chiral stationary phase in HPLC or GC. Direct separation, can be used for both analytical and preparative purposes. Can be expensive, especially for large-scale separations.

The stereochemistry of a molecule can significantly influence its reactivity. Diastereomers, having different spatial arrangements of their atoms, often exhibit different reaction rates and can lead to different products.

In reactions involving the chiral center of a bromobutanol, the stereochemical outcome is of great interest. For example, in an SN2 reaction at the carbon bearing the bromine atom, an inversion of configuration is expected. lumenlearning.comucsb.edu This means that if the starting material has an (R) configuration at that center, the product will have an (S) configuration, and vice versa.

The relative reactivity of different stereoisomers can be influenced by steric hindrance. For instance, a nucleophile might approach a chiral center more readily from one face of the molecule than the other, leading to a preference for the formation of one stereoisomer.

The study of the comparative reactivity of bromobutanol isomers provides valuable insights into reaction mechanisms and can be exploited for the stereoselective synthesis of complex molecules. For example, the reaction of (±)-2,3-dibromobutane with potassium hydroxide (B78521) yields a mixture of substitution and elimination products, with the stereochemistry of the products depending on the reaction pathway (SN2 or E2) and the stereoconfiguration of the starting material. pearson.com

Applications in Organic Synthesis

Use as a Chiral Precursor in Pharmaceutical Synthesis

Chiral building blocks are essential for the synthesis of many pharmaceuticals. cabidigitallibrary.org The enantiomerically pure nature of (2R)-2-Butanol, 4-bromo- allows for its incorporation into drug molecules where specific stereoisomers are required for biological activity. bioline.org.br Chiral alcohols, in general, are key intermediates in the production of various drugs. nih.gov

Role in the Synthesis of Complex Natural Products

The synthesis of complex natural products often requires the assembly of multiple chiral centers with precise stereochemical control. Chiral building blocks like (2R)-2-Butanol, 4-bromo- can serve as starting materials for segments of these intricate molecules. The ability to perform various chemical transformations on this precursor allows for its elaboration into more complex structures found in nature.

Advanced Analytical Methodologies for Research on 2r 2 Butanol, 4 Bromo

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopy is indispensable for elucidating the three-dimensional structure of chiral compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and chiroptical spectroscopy each offer unique insights into the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformationchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise connectivity and spatial arrangement of atoms in (2R)-2-Butanol, 4-bromo-. Both ¹H and ¹³C NMR spectra provide critical data for structural confirmation. nih.govchemicalbook.com

In ¹H NMR, the chemical shift of each proton is influenced by its electronic environment. The proton on the chiral carbon (C2) bearing the hydroxyl group is expected to appear as a multiplet due to coupling with adjacent protons on C1 and C3. The protons on the carbon adjacent to the bromine atom (C4) would be significantly deshielded, appearing at a downfield chemical shift.

¹³C NMR spectroscopy provides information on the carbon skeleton. The four distinct carbon atoms of (2R)-2-Butanol, 4-bromo- would result in four unique signals, with the chemical shifts of C2 and C4 being most affected by the electronegative oxygen and bromine atoms, respectively.

Beyond simple structural confirmation, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed for conformational analysis. rsc.org By measuring the spatial proximity between protons, it is possible to determine the preferred rotational conformations (rotamers) around the C2-C3 bond, which influences the relative positioning of the hydroxyl and bromo- substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R)-2-Butanol, 4-bromo- Note: These are estimated values based on structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
CH₃ (C1)~1.2 (doublet)~23
CH(OH) (C2)~3.8-4.0 (multiplet)~68
CH₂ (C3)~1.9-2.2 (multiplet)~35
CH₂Br (C4)~3.4-3.6 (triplet)~32

Infrared (IR) and Raman Spectroscopy for Functional Group Analysischemicalbook.com

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For (2R)-2-Butanol, 4-bromo-, these methods confirm the presence of the hydroxyl (-OH) and carbon-bromine (C-Br) groups.

IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The IR spectrum of (2R)-2-Butanol, 4-bromo- is expected to show a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the range of 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. The C-Br stretching vibration is found in the fingerprint region, usually between 500 and 600 cm⁻¹. docbrown.info

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-Br bond typically produces a strong Raman signal, making it a useful tool for confirming the presence of the halogen.

Table 2: Characteristic Vibrational Frequencies for (2R)-2-Butanol, 4-bromo-

Functional GroupVibration TypeTypical IR Frequency (cm⁻¹)Typical Raman Signal
O-HStretch, hydrogen-bonded3200-3600 (Broad)Weak
C-HStretch2850-3000Strong
C-OStretch1050-1150Medium
C-BrStretch500-600Strong

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Enantiomeric Purity

Chiroptical techniques are essential for investigating the stereochemistry of chiral molecules. wikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. yale.edu

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgvlabs.ac.in For a molecule like (2R)-2-Butanol, 4-bromo-, which lacks a strong chromophore in the visible region, a plain ORD curve is expected, showing a monotonic increase in the magnitude of optical rotation as the wavelength decreases. The specific rotation value at a defined wavelength (commonly the sodium D-line, 589 nm) and temperature is a key physical constant for this enantiomer.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light, which is particularly useful for compounds with chromophores. researchgate.net While (2R)-2-Butanol, 4-bromo- does not have a strong chromophore for ECD analysis in the typical UV-Vis range, derivatization with a chromophoric group can be used to induce a measurable ECD signal, known as a Cotton effect, which can help in assigning the absolute configuration. vlabs.ac.in The primary use of these techniques for the underivatized compound is to confirm its optical activity and assess its enantiomeric purity by comparing the measured specific rotation to literature values for the pure enantiomer.

Chromatographic Methods for Purification and Enantiomeric Excess Determinationchemicalbook.comdocbrown.info

Chromatography is a cornerstone for the separation, purification, and analysis of chemical compounds. For chiral molecules, specialized chromatographic techniques are required to separate enantiomers and determine the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for separating enantiomers. phenomenex.comnih.gov The CSP creates a chiral environment where the two enantiomers of 4-bromo-2-butanol can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including alcohols. nih.govresearchgate.net The separation of (2R)- and (2S)-4-bromo-2-butanol would typically be performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol). chromatographyonline.com By monitoring the elution profile with a UV detector, two distinct peaks corresponding to each enantiomer can be obtained. The ratio of the peak areas is then used to calculate the enantiomeric excess of the sample.

Table 3: Representative Chiral HPLC Method Parameters for Enantioseparation of 4-bromo-2-butanol

ParameterDescription
Column Chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is routinely used to assess the purity of (2R)-2-Butanol, 4-bromo- and to confirm its identity.

In the GC component, the sample is vaporized and travels through a column. The retention time—the time it takes for the compound to elute from the column—is a characteristic property that helps identify it and assess its purity by detecting any potential impurities.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a molecular fingerprint. nih.gov For 4-bromo-2-butanol, the mass spectrum would show a characteristic molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. nih.gov Common fragmentation patterns include the loss of a bromine atom, a water molecule, or alkyl fragments.

Table 4: Expected Key Mass Fragments for 4-bromo-2-butanol in GC-MS

m/z RatioIdentity of Fragment
152/154[C₄H₉BrO]⁺ (Molecular Ion)
135/137[M - H₂O]⁺
73[M - Br]⁺
45[CH₃CHOH]⁺

Theoretical and Computational Studies of 2r 2 Butanol, 4 Bromo

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a powerful means to investigate molecular geometry, vibrational frequencies, electronic structure, and reactivity from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov For a molecule like (2R)-4-bromo-2-butanol, DFT methods are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. usm.my

The geometry optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule. usm.my Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly used for such calculations on organic molecules. usm.my The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a vibrational analysis is typically performed. This calculation yields the harmonic vibrational frequencies of the molecule, which correspond to the various modes of vibration, such as bond stretching and angle bending. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and to aid in the assignment of spectral bands. For analogous molecules like 2-butanol, comparisons of calculated vibrational frequencies with experimental Raman spectra have been used to identify the most stable conformer in the liquid phase. unige.ch

Table 1: Representative Calculated Vibrational Frequencies for a Butanol Analog

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H Stretch~3650
C-H Stretch2900-3000
C-O Stretch~1100
C-Br Stretch500-600

Note: This table presents typical frequency ranges for the key functional groups and is based on general knowledge and not on a specific calculation for (2R)-4-bromo-2-butanol.

Ab Initio Calculations for Electronic Structure and Reactivity

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a detailed picture of the electronic structure of a molecule. researchgate.net

For (2R)-4-bromo-2-butanol, ab initio calculations can be used to determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

The molecular electrostatic potential map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the region around the electronegative bromine and oxygen atoms would be expected to have a negative electrostatic potential, while the hydrogen of the hydroxyl group and the carbon atom attached to the bromine would exhibit a positive potential. This charge distribution is key to understanding the molecule's reactivity, particularly in nucleophilic substitution reactions.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in (2R)-4-bromo-2-butanol gives rise to various spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies, thus constructing the molecule's energy landscape. nih.gov

Computational studies on the analogous molecule, 2-butanol, have revealed the complexity of its conformational landscape. unige.chwolfram.com By rotating around the C-C bonds, different staggered and eclipsed conformations can be identified. The relative energies of these conformers are determined by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding.

For (2R)-4-bromo-2-butanol, an intramolecular hydrogen bond between the hydroxyl group and the bromine atom is a possibility in certain conformations. This interaction could significantly stabilize a particular conformer. Theoretical studies on β-halohydrins have shown that the most stable conformer is often one where the C-O and C-X (halogen) bonds are gauche to each other, allowing for the formation of an intramolecular hydrogen bond. wolfram.com

The energy landscape of (2R)-4-bromo-2-butanol would map the potential energy of the molecule as a function of its dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers.

Table 2: Hypothetical Relative Energies of (2R)-4-bromo-2-butanol Conformers

ConformerDihedral Angle (Br-C-C-O)Relative Energy (kcal/mol)Key Feature
Anti~180°0.0Extended conformation
Gauche 1~60°-1.5Potential for intramolecular H-bond
Gauche 2~-60°-1.2Potential for intramolecular H-bond
Eclipsed0°, 120°, 240°> 3.0High energy due to steric strain

Note: This table is a hypothetical representation based on the principles of conformational analysis for similar molecules and is not derived from specific calculations on (2R)-4-bromo-2-butanol.

Reaction Pathway Modeling and Transition State Analysis

(2R)-4-bromo-2-butanol is expected to undergo nucleophilic substitution reactions, particularly of the SN2 type, at the carbon atom bonded to the bromine atom. Computational modeling can be used to investigate the detailed mechanism of such reactions, including the identification of the transition state and the calculation of the activation energy. oregonstate.edu

The SN2 reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion). libretexts.org This "backside attack" leads to an inversion of the stereochemistry at the chiral center. libretexts.org

Computational modeling of the reaction of a bromoalkane with a nucleophile, such as the hydroxide (B78521) ion, involves mapping the potential energy surface along the reaction coordinate. The highest point on this path corresponds to the transition state, a highly unstable, transient species with partially formed and partially broken bonds. libretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For the SN2 reaction of (2R)-4-bromo-2-butanol, the transition state would involve the carbon atom being simultaneously bonded to the incoming nucleophile and the departing bromide ion, with the other three substituents arranged in a trigonal planar fashion. libretexts.org

Table 3: Illustrative Energy Profile for an SN2 Reaction of a Bromoalkane

SpeciesRelative Energy (kcal/mol)
Reactants (Bromoalkane + Nucleophile)0
Transition State+20 to +25 (Activation Energy)
Products (Alcohol + Bromide)-10 to -15 (Reaction Energy)

Note: This table provides a typical energy profile for an SN2 reaction of a primary or secondary bromoalkane and does not represent specific calculations for (2R)-4-bromo-2-butanol.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. d-nb.info For (2R)-4-bromo-2-butanol, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nrel.govrsc.org The accuracy of these predictions has significantly improved in recent years, often providing results that are in good agreement with experimental values. d-nb.info The process typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

By calculating the NMR spectra for different possible stereoisomers or conformers of a molecule, it is possible to determine which one best matches the experimental spectrum, thereby aiding in structural elucidation. For a chiral molecule like (2R)-4-bromo-2-butanol, comparing the calculated and experimental NMR spectra could help to confirm its absolute configuration.

Table 4: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Butanol Analog

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C1 (CH₃)23.522.8
C2 (CHOH)68.069.2
C3 (CH₂)35.032.1
C4 (CH₂Br)33.035.4

Note: This table is a representative example based on typical accuracies of DFT-based NMR predictions for similar molecules and is not based on specific data for (2R)-4-bromo-2-butanol.

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of (2R)-4-bromo-2-butanol, future research is increasingly focused on green chemistry principles to minimize environmental impact. Traditional methods often rely on hazardous reagents and generate significant waste. Therefore, the exploration of biocatalytic and chemoenzymatic routes is a key area of investigation.

Biocatalysis, utilizing enzymes or whole-cell microorganisms, offers a highly efficient and environmentally friendly alternative for producing enantiopure chiral secondary alcohols. organic-chemistry.org These reactions are typically conducted under mild conditions, often in aqueous media, which simplifies purification and enhances safety. organic-chemistry.org For instance, the enzymatic kinetic resolution of racemic 4-bromo-2-butanol using lipases is a promising approach. This process selectively acylates one enantiomer, allowing for the separation of the desired (2R)-alcohol. The advantages of biocatalysis include high enantioselectivity and regioselectivity, conducted at ambient temperature and atmospheric pressure, which circumvents issues like isomerization and racemization that can occur under more extreme chemical conditions. nih.gov

Future research in this area will likely focus on:

Discovering and engineering novel enzymes: Identifying or creating enzymes with higher activity, stability, and broader substrate scope for the synthesis of chiral halohydrins.

Whole-cell biocatalysis: Utilizing whole microorganisms to perform multi-step syntheses in a single pot, reducing the need for intermediate purification steps.

Process optimization: Developing more efficient downstream processing and enzyme immobilization techniques to allow for catalyst recycling and improved economic viability. nih.gov

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with catalysis playing a central role. nih.gov While biocatalysis is a powerful tool, the development of novel chemo-catalytic systems for the synthesis of (2R)-4-bromo-2-butanol and other chiral halohydrins remains an active area of research. These systems often offer advantages in terms of substrate scope and scalability.

Current research is exploring a range of catalytic approaches, including:

Asymmetric Hydrogenation: Chiral metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands like BINAP, are effective for the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols. nih.gov

Enantioselective Halofunctionalization: Flavin-dependent halogenases (FDHs) are being investigated for their ability to catalyze site-selective and enantioselective halogenation of organic molecules. magtech.com.cn These enzymes can be engineered to perform a variety of asymmetric transformations, including halocyclizations. magtech.com.cn

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze enantioselective reactions. nih.gov These metal-free catalysts are often less expensive and have lower toxicity than their transition-metal counterparts.

The following table summarizes some novel catalytic approaches for the synthesis of chiral halohydrins:

Catalyst TypeCatalyst ExampleSubstrateReaction TypeKey Advantages
Biocatalyst Lipase (B570770) (e.g., from Pseudomonas cepacia)Racemic 4-bromo-2-butanolKinetic ResolutionHigh enantioselectivity, mild conditions
Organometallic Catalyst Ru-BINAP complex4-bromo-2-butanoneAsymmetric HydrogenationHigh efficiency, suitable for industrial scale
Enzyme Flavin-dependent halogenase (FDH)Unsaturated precursorsEnantioselective HalocyclizationHigh site- and enantioselectivity
Organocatalyst Chiral Phosphoric AcidAlkenesBromocyclizationMetal-free, environmentally benign

Investigation of New Reaction Pathways and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. For the synthesis of (2R)-4-bromo-2-butanol, research into new reaction pathways and the elucidation of the underlying mechanisms of stereoselectivity are ongoing.

One common pathway to halohydrins is the electrophilic addition of a halogen and a hydroxyl group to an alkene. youtube.commasterorganicchemistry.com The mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then attacked by a water molecule in an anti-addition fashion. masterorganicchemistry.comchemistrysteps.com In the case of unsymmetrical alkenes, the reaction is regioselective, with the nucleophile (water) attacking the more substituted carbon, following Markovnikov's rule. leah4sci.com

Future investigations are likely to focus on:

Stereospecific Deoxyhalogenation: The conversion of chiral secondary alcohols to the corresponding halides with inversion of stereochemistry via SN2 displacement is a well-established method for stereocontrolled halogenation. nih.gov

Enzymatic Kinetic Resolution Mechanisms: Studying the active sites of enzymes like lipases and halohydrin dehalogenases (HHDHs) to understand the basis of their enantioselectivity. researchgate.netnih.gov HHDHs, for example, catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov

Computational Studies: Using quantum mechanics and molecular dynamics simulations to model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. researchgate.net

Expanding the Scope of Complex Molecule Synthesis Utilizing (2R)-2-Butanol, 4-bromo-

The synthetic utility of (2R)-4-bromo-2-butanol lies in its ability to serve as a versatile chiral building block for the synthesis of more complex and biologically active molecules. nih.gov Its two functional groups, the hydroxyl and the bromo group, can be manipulated independently to introduce new functionalities and build molecular complexity with stereochemical control.

Chiral alcohols and their derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. magtech.com.cn For example, enantiopure halohydrins are valuable precursors for the synthesis of chiral epoxides, which are themselves important intermediates in the production of many drugs. The enzymatic kinetic resolution of halohydrins has been applied to the synthesis of intermediates for pharmaceuticals like Atorvastatin. researchgate.net

Future applications are expected in the synthesis of:

Natural Products: Many natural products possess complex stereochemistry, and chiral building blocks like (2R)-4-bromo-2-butanol are essential for their total synthesis.

Novel Pharmaceuticals: The development of new drugs often requires the synthesis of novel chiral molecules. The versatility of (2R)-4-bromo-2-butanol makes it an attractive starting material for creating libraries of chiral compounds for drug discovery.

Bioactive Compounds: Beyond pharmaceuticals, this chiral building block can be used to synthesize other bioactive molecules, such as agrochemicals and flavorings. nih.gov

Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity

Advanced computational modeling has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting the outcomes of chemical reactions. For the study of (2R)-4-bromo-2-butanol, computational methods are being employed to understand its reactivity and to design more selective catalysts and synthetic routes.

Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to:

Model Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates, which helps in understanding the factors that control stereoselectivity. researchgate.netnih.gov

Simulate Enzyme Catalysis: MD simulations can model the dynamic interactions between a substrate and an enzyme's active site, providing insights into the origins of enzyme specificity and enantioselectivity. beilstein-institut.dechemrxiv.org

Predict Enantioselectivity: Machine learning models, trained on experimental or computational data, are being developed to predict the enantioselectivity of catalytic reactions with a high degree of accuracy. nih.govarxiv.orgresearchgate.net This can accelerate the discovery of new and efficient catalysts.

The synergy between computational modeling and experimental work is expected to drive future innovations in the synthesis and application of (2R)-4-bromo-2-butanol and other chiral molecules.

Q & A

Basic: What synthetic routes are effective for producing enantiomerically pure (2R)-4-bromo-2-butanol, and how can its purity be validated?

Answer:
(2R)-4-Bromo-2-butanol can be synthesized via nucleophilic substitution reactions, such as the bromination of (2R)-2-butanol using hydrobromic acid (HBr) under controlled conditions. Chiral resolution techniques, including enzymatic kinetic resolution or asymmetric catalysis, may be employed to ensure enantiopurity . Characterization should involve:

  • NMR Spectroscopy : To confirm the bromine position and stereochemistry (e.g., 1^1H and 13^{13}C NMR splitting patterns).
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare with literature values for (R)-configured alcohols .
  • Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers and validate purity .

Basic: How does the chiral center in (2R)-4-bromo-2-butanol influence its physicochemical properties compared to its (S)-enantiomer?

Answer:
The (R)-configuration affects intermolecular interactions, solubility, and aggregation. For example:

  • Hydrogen Bonding : The spatial arrangement of the hydroxyl and bromine groups alters hydrogen-bonding networks in aqueous solutions, potentially delaying aggregation compared to the (S)-form .
  • Melting/Boiling Points : Enantiomers share identical melting/boiling points but may exhibit differences in crystal packing (e.g., via X-ray diffraction) .
  • Spectroscopic Signatures : Vibrational circular dichroism (VCD) can distinguish enantiomers by analyzing their IR absorption patterns .

Advanced: What experimental and computational methods resolve contradictions in reported aggregation thresholds of (2R)-4-bromo-2-butanol in aqueous solutions?

Answer:
Discrepancies in aggregation thresholds (e.g., 1 M vs. 1.5 M) arise from solvent composition and measurement techniques. To resolve these:

  • Small/Wide-Angle X-ray Scattering (SWAXS) : Quantify cluster size and correlation length (ξ) at varying concentrations .
  • Molecular Dynamics (MD) Simulations : Validate force fields against experimental density data (error <2%) and compute radial distribution functions (g(r)) to identify aggregation onset .
  • Normalized Concentration Analysis : Use the parameter RR (deviation from uniform distribution) to detect aggregation at >1 M, as shown in combined SWAXS-MD studies .

Advanced: How can solvation dynamics of (2R)-4-bromo-2-butanol be modeled to predict its behavior in mixed solvents?

Answer:

  • Force Field Optimization : Select polarizable force fields (e.g., OPLS-AA) validated against experimental density and dielectric constant data .
  • Radial Distribution Functions (g(r)) : Analyze COM-COM interactions between solute and solvent molecules to map hydrogen-bonding networks and cluster formation .
  • Free Energy Calculations : Use umbrella sampling or metadynamics to estimate solvation free energy and preferential solvation in water/alcohol mixtures .

Basic: What spectroscopic techniques are optimal for probing the stereochemical stability of (2R)-4-bromo-2-butanol under varying pH conditions?

Answer:

  • Circular Dichroism (CD) : Monitor conformational changes in response to pH shifts, particularly near the pKa of the hydroxyl group (~15–16).
  • FT-IR Spectroscopy : Track O-H stretching frequencies (3200–3600 cm1^{-1}) to assess hydrogen-bonding disruptions in acidic/basic environments .
  • 81^{81}Br NMR : Detect bromine-environment changes, though low sensitivity may require hyperpolarized techniques .

Advanced: How do enantiomer-specific interactions of (2R)-4-bromo-2-butanol affect its role as a chiral synthon in asymmetric synthesis?

Answer:

  • Steric Effects : The (R)-configuration directs nucleophilic attacks in SN2 reactions, favoring product stereochemistry in syntheses of pharmaceuticals (e.g., β-blockers) .
  • Catalytic Activity : Enantiopure (2R)-4-bromo-2-butanol can act as a chiral ligand in transition-metal catalysts, enhancing enantioselectivity in C-C coupling reactions .
  • Dynamic Kinetic Resolution : Study racemization rates under thermal/chemical stress using chiral HPLC to optimize reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.